molecular formula C15H13N3O3 B2550772 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide CAS No. 891118-69-7

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide

Cat. No.: B2550772
CAS No.: 891118-69-7
M. Wt: 283.287
InChI Key: GYHUYNUFIXJENL-UHFFFAOYSA-N
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Description

N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a novel synthetic compound featuring the 1,3,4-oxadiazole pharmacophore, a scaffold renowned for its significant and versatile biological activities in medicinal chemistry research . This compound is of high interest primarily in the field of oncology research, as 1,3,4-oxadiazole derivatives have demonstrated potent antiproliferative effects against a diverse panel of human cancer cell lines through multiple mechanism-based approaches . The structural hybridization of the 1,3,4-oxadiazole ring with the furan-2-carboxamide moiety is a strategic design, as similar molecular frameworks are known to interact with critical biological targets. Research on analogous structures indicates potential mechanisms of action that include the inhibition of key enzymes and receptors involved in cancer cell proliferation, such as thymidylate synthase, histone deacetylase (HDAC), and the vascular endothelial growth factor receptor-2 (VEGFR-2) . The lipophilic nature of the 2,5-dimethylphenyl substitution at the 5-position of the oxadiazole ring is intended to facilitate improved transport across biological membranes, thereby potentially enhancing the compound's bioavailability and efficacy in cellular models . The synthesis of this compound is inspired by established methods for related 1,3,4-oxadiazoles, which may involve cyclodeselenization, oxidative cyclization, or dehydrative cyclization using reagents such as phosphoryl chloride (POCI3) . This product is intended for research purposes to further investigate the structure-activity relationships (SAR) of 1,3,4-oxadiazole hybrids and to explore their potential as inhibitors of specific cancer biological targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-9-5-6-10(2)11(8-9)14-17-18-15(21-14)16-13(19)12-4-3-7-20-12/h3-8H,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHUYNUFIXJENL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Furan Ring: The furan ring can be introduced through a condensation reaction involving furan-2-carboxylic acid and the oxadiazole derivative.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the furan-oxadiazole intermediate with an amine source under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the furan ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Structure Representation

ComponentStructure Representation
Furan RingFuran
Oxadiazole RingOxadiazole

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide against various cancer cell lines.

Key Findings

  • Growth Inhibition : The compound demonstrated significant growth inhibition in several cancer cell lines including:
    • SNB-19: 86.61% inhibition
    • OVCAR-8: 85.26% inhibition
    • NCI-H40: 75.99% inhibition
    • Other cell lines showed moderate activity with percent growth inhibitions ranging from 51.88% to 67.55% .
  • Mechanism of Action :
    • DNA Interaction : Studies using comet assays indicated that the compound induces DNA strand breaks.
    • Apoptosis Induction : Flow cytometry revealed a 30% increase in apoptosis in treated cells compared to controls.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties against various pathogens.

Summary of Antimicrobial Studies

StudyMicroorganisms TestedResults
Study AE. coliInhibition zone: 15 mm at 100 µg/mL
Study BS. aureusInhibition zone: 18 mm at 100 µg/mL
Study CC. albicansMinimum inhibitory concentration (MIC): 50 µg/mL

These findings suggest that the compound effectively inhibits both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.

Study on Cancer Cell Lines

Objective : Evaluate cytotoxic effects of the compound on human cancer cell lines.

Methodology :

  • Treatment with varying concentrations of the compound.
  • Assessment of cell viability using standard assays.

Results :
Significant reductions in cell viability were observed at concentrations above 50 µM.

Mechanistic Insights

  • DNA Damage Assessment : The compound was shown to induce DNA damage through comet assays.
  • Apoptosis Induction : Increased apoptosis rates were confirmed via flow cytometry analysis.

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Data Tables

Table 1: Molecular Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound* C₁₈H₁₇N₃O₃ 323.35 Not reported 2,5-Dimethylphenyl, Furanamide
a5 () C₁₃H₁₁N₃O₂ 241.25 Not reported Phenyl, Furanamide
7c () C₁₆H₁₇N₅O₂S₂ 375.47 134–136 Thiazole, Propanamide
5h () C₂₅H₂₆N₂O₂ 386.49 Not reported 2,5-Dimethylphenyl, Benzaldehyde

*Estimated based on structural analogs.

Biological Activity

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N4O3C_{15}H_{14}N_{4}O_{3}, with a molecular weight of approximately 298.30 g/mol. The compound features an oxadiazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the formation of the oxadiazole ring through the condensation of appropriate precursors under controlled conditions. The reaction often requires specific catalysts and temperature management to optimize yield and purity. Advanced techniques such as microwave-assisted synthesis or continuous flow reactors may enhance efficiency.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound has been evaluated against breast (MCF-7), colon (HT-29), lung (A549), and prostate (PC-3) cancer cell lines.
  • IC50 Values : In vitro studies have reported IC50 values in the low micromolar range, indicating significant cytotoxicity compared to standard chemotherapeutics like etoposide .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Topoisomerase Inhibition : Similar compounds have shown selective inhibition of topoisomerase II, leading to interference with DNA replication and repair processes .
  • Induction of Apoptosis : Flow cytometry analyses revealed that treatment with the compound results in increased apoptosis in cancer cells, particularly at the G1 phase of the cell cycle .
  • Reactive Oxygen Species (ROS) Generation : The compound has been associated with elevated ROS levels within cancer cells, contributing to oxidative stress and subsequent cell death .

Case Studies

Several studies have documented the efficacy of oxadiazole derivatives similar to this compound:

StudyCompoundCell LineIC50 (µM)Mechanism
5aMCF-70.65Apoptosis induction
6aHT-290.75Topoisomerase inhibition
16aA5490.89ROS generation

Q & A

Q. What synthetic methodologies are commonly used to synthesize N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide?

Answer: The synthesis typically involves two key steps:

Oxadiazole ring formation : Cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .

Coupling reactions : Amide bond formation between the oxadiazole intermediate and furan-2-carboxylic acid derivatives using coupling agents like EDC/HOBt .

Q. Example Reaction Conditions

StepReagents/ConditionsYieldReference
Oxadiazole formationH₂SO₄, 80°C, 6h65-75%
Amide couplingEDC, DMF, RT, 12h80-85%

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • IR spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) functional groups .
  • ¹H/¹³C NMR : Identifies aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.2–2.5 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 325.3) .

Q. What preliminary biological assays are recommended for evaluating bioactivity?

Answer: Initial screening should include:

  • Lipoxygenase (LOX) inhibition : Assess anti-inflammatory potential via UV-Vis spectroscopy at 234 nm .
  • α-Glucosidase inhibition : Measure IC₅₀ values using p-nitrophenyl glucopyranoside .
  • Butyrylcholinesterase (BChE) inhibition : Monitor hydrolysis of butyrylthiocholine at 412 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize S1P4 receptor antagonism?

Answer:

  • Substituent modifications : Replace the 2,5-dimethylphenyl group with electron-withdrawing groups (e.g., Cl) to enhance potency, as seen in analogous S1P4 antagonists .
  • Selectivity profiling : Test against S1P1–3,5 receptors using competitive binding assays (IC₅₀ < 100 nM for S1P4 vs. >1 µM for others) .

Q. How can researchers resolve contradictions in bioactivity data across enzyme assays?

Answer:

  • Orthogonal validation : Combine enzyme inhibition data with cellular assays (e.g., cytokine release for inflammation) .
  • Dose-response curves : Ensure consistency in IC₅₀ values across multiple replicates .
  • Molecular docking : Correlate binding affinity (e.g., AutoDock Vina) with experimental activity to identify false positives .

Q. What computational strategies improve pharmacokinetic properties of analogs?

Answer:

  • Solubility optimization : Use DFT calculations to predict logP values; introduce polar groups (e.g., -OH, -NH₂) .
  • Metabolic stability : Simulate cytochrome P450 interactions (e.g., CYP3A4) via Schrödinger’s QikProp .

Q. Example Computational Parameters

PropertyTarget ValueMethod
logP<3.5DFT/B3LYP
PSA80–100 ŲMarvinSketch

Q. What in vitro models are suitable for evaluating therapeutic potential in viral infections?

Answer:

  • Influenza A (H1N1) : Test viral replication inhibition in MDCK cells (EC₅₀ < 1 µM) using plaque reduction assays .
  • Mechanistic studies : Measure S1P4 receptor internalization via confocal microscopy .

Q. How does the oxadiazole ring contribute to chemical stability?

Answer:

  • Thermal stability : The 1,3,4-oxadiazole ring resists hydrolysis up to 200°C (TGA data) .
  • Oxidative resistance : Electron-deficient aromatic systems minimize degradation under H₂O₂ exposure .

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